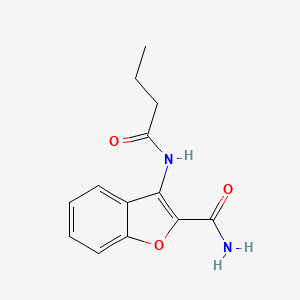
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide, also known as HPPF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. HPPF is a furan-carboxamide derivative that has shown promise in various scientific studies, particularly in the field of neuroscience.
科学的研究の応用
Synthesis and Reactivity
Researchers have synthesized a range of compounds related to N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide, exploring their reactivity and potential applications. For example, Aleksandrov et al. detailed the synthesis of similar compounds and their electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, which are crucial for their functional modifications (Aleksandrov & El’chaninov, 2017; Aleksandrov, El’chaninov, & Stepanov, 2018).
Antimicrobial and Antimycobacterial Activity
Several studies have focused on the antimicrobial and antimycobacterial activities of these compounds. Goněc et al. prepared new derivatives showing significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis, suggesting their potential as antimicrobial agents (Goněc et al., 2015; Kos et al., 2013).
Anticancer Potential
The synthesis of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides and their evaluation for anticancer activity has been a notable area of interest. These compounds have demonstrated promising results against various cancer cell lines, highlighting their potential as anticancer agents. The study by Nishizaki et al. is particularly relevant, showing the anticancer efficacy of a naftopidil analogue against multiple human cancer cell lines (Nishizaki et al., 2014).
Anti-inflammatory and Herbicidal Activities
The compound and its derivatives have also been investigated for their anti-inflammatory and herbicidal activities. Research by Ravindra et al. explored the synthesis of 1,3,4-oxadiazoles linked to naphtho[2,1-b]furan, assessing their antimicrobial and anti-inflammatory properties (Ravindra et al., 2006).
特性
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-16(10-11-19-18(21)17-9-4-12-22-17)15-8-3-6-13-5-1-2-7-14(13)15/h1-9,12,16,20H,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZROZCNWJROMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2862192.png)
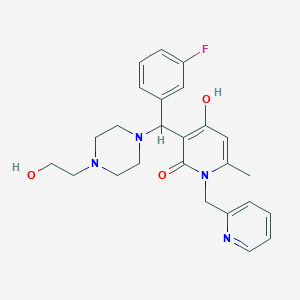
![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2862196.png)

![2-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2862198.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-4-methylbenzenesulfonamide](/img/structure/B2862202.png)
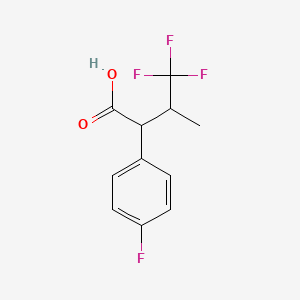
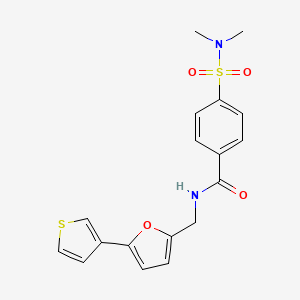
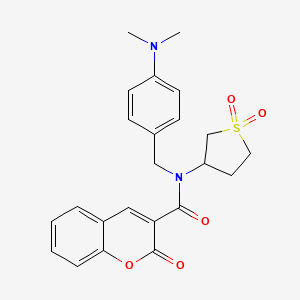
![N-[(2-Pyrrolidin-1-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2862209.png)

![6-(4-Fluorophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2862212.png)
![3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B2862213.png)
